4-Chloro-N-dibenzofuran-3-yl-benzamide
Description
4-Chloro-N-dibenzofuran-3-yl-benzamide (CAS: 296272-82-7) is a benzamide derivative with the molecular formula C₁₉H₁₂ClNO₂ and a molecular weight of 321.766 g/mol . Its structure features a benzamide core substituted with a chlorine atom at the 4-position of the benzene ring and a dibenzofuran moiety at the N-position (Figure 1). This compound is primarily utilized in pharmacological research and as a synthetic intermediate, though specific biological data remain undisclosed in the available literature .
Properties
Molecular Formula |
C19H12ClNO2 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-chloro-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C19H12ClNO2/c20-13-7-5-12(6-8-13)19(22)21-14-9-10-16-15-3-1-2-4-17(15)23-18(16)11-14/h1-11H,(H,21,22) |
InChI Key |
UEWFGRWUQRNCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-dibenzofuran-3-yl-benzamide typically involves the following steps:
Formation of Dibenzofuran-3-ylamine: This step involves the reaction of dibenzofuran with a suitable amine source under specific conditions to form dibenzofuran-3-ylamine.
Chlorination: The dibenzofuran-3-ylamine is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically carried out on a larger scale. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-dibenzofuran-3-yl-benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-N-dibenzofuran-3-yl-benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-dibenzofuran-3-yl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Electronic Features
The table below highlights key structural differences and similarities between 4-Chloro-N-dibenzofuran-3-yl-benzamide and its analogs:
Key Observations:
Electron-withdrawing groups (e.g., Cl, NO₂, SO₂CH₃) dominate in most analogs, reducing electron density on the benzene ring and affecting reactivity. In contrast, the 4-methoxybenzoyl substituent in provides electron-donating methoxy groups, which may alter solubility and binding interactions.
Crystallographic Behavior :
- The methylsulfonyl and iodo substituents in facilitate tight molecular packing, as evidenced by its high-quality single-crystal X-ray diffraction data (R factor = 0.028) resolved using SHELXL . Similar studies on the target compound are absent in the literature.
Molecular Weight and Applications :
- Higher molecular weight analogs (e.g., ) are often employed in crystallography or as intermediates, whereas lower-weight derivatives (e.g., ) may prioritize synthetic accessibility .
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